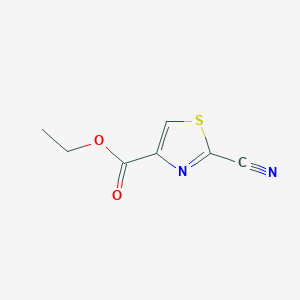![molecular formula C40H25O4P B3178794 (11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin CAS No. 791616-56-3](/img/structure/B3178794.png)
(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
Overview
Description
“(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin” is a phosphine-phosphoramidite ligand . It can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
Synthesis Analysis
The compound has been accessed by a reaction of ®-3,3’-di(2-naphthyl)-1,1’-binaphthyl-2,2’-diol, which was prepared via a procedure developed by either Jørgensen or Wipf, with phosphoryl trichloride, followed by hydrolysis .Molecular Structure Analysis
The molecular formula of the compound is C48H29O4P . The molecular weight is 700.72 g/mol . The InChI string and Canonical SMILES are also available .Chemical Reactions Analysis
The compound can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .Physical And Chemical Properties Analysis
The compound is a solid . It has an optical activity of [α]22/D −44.0°, c = 1 in DMSO . The melting point is 390-400 °C . It is soluble in common organic solvents such as chloroform, toluene, THF, ethyl acetate .Scientific Research Applications
Enantioselective Catalysis
One significant application of this compound is in enantioselective catalysis. A study by Lassauque, Franciò, and Leitner (2009) found that nickel catalysts based on a similar phosphoramidite provided excellent selectivities for 3-arylbut-1-enes with high enantioselectivities and turnover frequencies (TOFs), allowing for the rapid synthesis of useful chiral building blocks and intermediates (Lassauque, Franciò, & Leitner, 2009).
Catalyst Preparation and Properties
Hutchinson (2013) detailed the solubility, form supplied, and preparative methods for similar compounds, highlighting their usage in chiral phosphoric acid catalysts. These compounds are typically supplied in a white crystalline solid form and are soluble in various organic solvents (Hutchinson, 2013).
Antimicrobial Activity
Haranath et al. (2005) synthesized 4-a-Arylamino benzyl dinaphtho dioxaphosphepin oxides and tested them for antimicrobial activity. Their research contributes to the understanding of the potential biomedical applications of these compounds (Haranath, Anasuyamma, C. D. Reddy, & C. S. Reddy, 2005).
Chiral Bronsted Acid Catalyst
Another application involves its use as a chiral Bronsted acid catalyst in enantioselective addition reactions, as explored in studies by Gong (2009). This highlights the versatility of these compounds in catalysis (Gong, 2009).
NMR Spectral Studies
Raju et al. (1990) reported the NMR chemical shifts and coupling constants of similar compounds, providing essential insights into their structural and electronic properties (Raju, Naidu, John, & Reddy, 1990).
Asymmetric Hydroformylation
In catalysis, Nakano, Tanaka, and Nozaki (2006) investigated the asymmetric hydroformylation of vinylfurans using complexes derived from similar compounds, demonstrating their effectiveness in such reactions (Nakano, Tanaka, & Nozaki, 2006).
properties
IUPAC Name |
13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25O4P/c41-45(42)43-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)44-45)32-20-18-26-10-2-4-12-28(26)22-32/h1-24H,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZSTKPUGDSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC9=CC=CC=C9C=C8)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114804 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin | |
CAS RN |
874948-60-4 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874948-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B3178743.png)


![[Cyclopropylidene(phenyl)methyl]benzene](/img/structure/B3178756.png)



![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3178799.png)
![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)